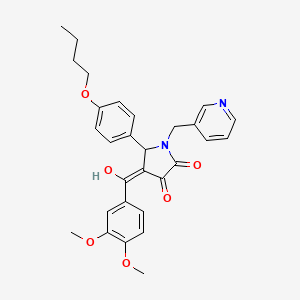
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains a 1,2,4-triazole ring fused with a thiol group and substituted with a chlorobenzylidene moiety and a fluorophenyl group.
- These types of compounds often exhibit diverse biological activities, including antitumor, antibacterial, antiplatelet, antithrombotic, and insecticidal properties.
- Additionally, they serve as versatile intermediates in the synthesis of tetrahydrocarbazoles and tetrahydrocarbazolones.
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: , is a heterocyclic compound with an intriguing structure.
Méthodes De Préparation
- One synthetic route involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-chlorobenzylidene-thiosemicarbazide .
- The subsequent cyclization of this intermediate with fluorophenyl isothiocyanate leads to the formation of the target compound.
- Industrial production methods may involve variations of these steps, optimizing yields and scalability.
Analyse Des Réactions Chimiques
Oxidation: The compound may undergo oxidation reactions, especially at the thiol group.
Substitution: The chlorobenzylidene group can participate in substitution reactions.
Common Reagents: Reagents like or may be involved in oxidation.
Major Products: Oxidation could yield sulfoxides or sulfones, while substitution may lead to various derivatives.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it valuable for designing new ligands or catalysts.
Biology: It might exhibit interesting interactions with enzymes or receptors due to its aromatic rings and functional groups.
Medicine: Research could explore its potential as an antitumor agent or antimicrobial drug.
Industry: Its synthetic intermediacy and functional groups could find applications in fine chemical synthesis.
Mécanisme D'action
- The exact mechanism remains to be fully elucidated, but potential targets could include enzymes, receptors, or cellular pathways.
- The thiol group might be involved in redox processes, while the aromatic rings could interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The presence of both chlorobenzylidene and fluorophenyl groups sets our compound apart from these analogs.
Propriétés
Numéro CAS |
578701-01-6 |
|---|---|
Formule moléculaire |
C15H10ClFN4S |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
Clé InChI |
CYNHPQUVAFQUOZ-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)
